molecular formula C6H13NO3 B3259507 6-Nitro-1-hexanol CAS No. 31968-54-4

6-Nitro-1-hexanol

Cat. No. B3259507
CAS RN: 31968-54-4
M. Wt: 147.17 g/mol
InChI Key: SQBSQQUIASSUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Nitro-1-hexanol” would presumably be a nitro compound with a hexanol backbone. Nitro compounds contain a nitro group (-NO2), which is a polyatomic ion composed of nitrogen and oxygen . Hexanol is an alcohol with a six-carbon chain . Therefore, “6-Nitro-1-hexanol” would likely be a six-carbon alcohol with a nitro group attached to the sixth carbon.


Synthesis Analysis

The synthesis of a compound like “6-Nitro-1-hexanol” would likely involve the nitration of 1-hexanol. Nitration is a general class of a chemical process for the introduction of a nitro group into an organic chemical compound . More specifically, the synthesis could potentially involve a reaction between 1-hexanol and a nitration agent like nitric acid .


Molecular Structure Analysis

The molecular structure of “6-Nitro-1-hexanol” would likely involve a six-carbon chain (hexanol) with a nitro group (-NO2) attached to the sixth carbon and a hydroxyl group (-OH) attached to the first carbon .


Chemical Reactions Analysis

As a nitro compound and an alcohol, “6-Nitro-1-hexanol” could be expected to participate in a variety of chemical reactions. The nitro group could potentially undergo reduction reactions to form amines . The alcohol group could undergo reactions such as dehydration to form alkenes or oxidation to form aldehydes or carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Nitro-1-hexanol” would depend on its specific structure. As a nitro compound and an alcohol, it would likely have polar characteristics due to the presence of the nitro and hydroxyl groups . This could potentially make it soluble in polar solvents like water .

Mechanism of Action

The mechanism of action would depend on the specific context in which “6-Nitro-1-hexanol” is being used. For example, if it were being studied for potential medicinal properties, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards of “6-Nitro-1-hexanol” would depend on its specific properties. Nitro compounds can often be explosive, especially when heated or subjected to shock . Alcohols can be irritating to the skin and eyes and can be harmful if ingested or inhaled .

Future Directions

The future directions for research on “6-Nitro-1-hexanol” would depend on the results of initial studies on its properties and potential applications. If it shows promise in a particular area, such as medicinal chemistry or materials science, further studies could be conducted to explore these possibilities .

properties

IUPAC Name

6-nitrohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-6-4-2-1-3-5-7(9)10/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBSQQUIASSUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1-hexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-1-hexanol
Reactant of Route 2
Reactant of Route 2
6-Nitro-1-hexanol
Reactant of Route 3
Reactant of Route 3
6-Nitro-1-hexanol
Reactant of Route 4
6-Nitro-1-hexanol
Reactant of Route 5
6-Nitro-1-hexanol
Reactant of Route 6
Reactant of Route 6
6-Nitro-1-hexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.